2,8-Dichloroquinoxaline
Overview
Description
2,8-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 8 positions on the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2,8-Dichloroquinoxaline is a derivative of quinoxaline, a class of nitrogen-based heterocyclic compounds . Quinoxalines have been extensively researched due to their wide range of physicochemical and biological activities . .
Mode of Action
Quinoxalines and their derivatives have been known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Quinoxalines have been found to affect various biochemical pathways due to their broad spectrum of biological activities . They have shown antifungal, antibacterial, antiviral, and antimicrobial effects . .
Pharmacokinetics
Quinoxalines are known to be weakly basic and can form salts with acids . This property may influence their absorption and distribution in the body.
Result of Action
Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by its storage conditions . .
Biochemical Analysis
Biochemical Properties
Quinoxalines, the parent class of 2,8-Dichloroquinoxaline, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the quinoxaline derivative.
Cellular Effects
Quinoxalines have been shown to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These effects suggest that quinoxalines, and by extension this compound, may influence cell function and cellular processes.
Molecular Mechanism
Quinoxalines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinoxaline typically involves the chlorination of quinoxaline. One common method is the reaction of quinoxaline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 8 positions.
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 8 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline dioxides.
Reduction: Reduction of this compound can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline dioxides.
Reduction: Dihydroquinoxaline derivatives.
Scientific Research Applications
2,8-Dichloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of materials with electronic properties.
Comparison with Similar Compounds
2,8-Dichloroquinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms at the 2 and 3 positions. It is also used in the synthesis of various bioactive compounds.
2,6-Dichloroquinoxaline: Chlorine atoms at the 2 and 6 positions, used in different synthetic applications.
Quinoxaline: The parent compound without chlorine substitution, widely used in the synthesis of heterocyclic compounds.
Uniqueness: The unique positioning of chlorine atoms in this compound imparts distinct reactivity and properties, making it suitable for specific synthetic and research applications that other derivatives may not fulfill.
Properties
IUPAC Name |
2,8-dichloroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZMZFNSNCFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442399 | |
Record name | 2,8-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-69-7 | |
Record name | 2,8-Dichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120258-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-dichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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